1'-[(4-Methoxyphenyl)carbamothioyl]-1,4'-bipiperidine-4'-carboxamide
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Overview
Description
1’-[(4-Methoxyphenyl)carbamothioyl]-1,4’-bipiperidine-4’-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a bipiperidine core with a methoxyphenyl group and a carbamothioyl moiety, making it a unique structure for research and industrial applications.
Preparation Methods
The synthesis of 1’-[(4-Methoxyphenyl)carbamothioyl]-1,4’-bipiperidine-4’-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenyl isothiocyanate with 1,4’-bipiperidine-4’-carboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction .
Chemical Reactions Analysis
1’-[(4-Methoxyphenyl)carbamothioyl]-1,4’-bipiperidine-4’-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides, producing substituted derivatives
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions and protein functions.
Medicine: Research has indicated its potential as a therapeutic agent for treating certain diseases, including neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 1’-[(4-Methoxyphenyl)carbamothioyl]-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, leading to a decrease in enzyme activity.
Comparison with Similar Compounds
1’-[(4-Methoxyphenyl)carbamothioyl]-1,4’-bipiperidine-4’-carboxamide can be compared with other similar compounds, such as:
1’-[(2-Methoxyphenyl)carbamothioyl]-1,4’-bipiperidine-4’-carboxamide: This compound has a similar structure but with a methoxy group at a different position, leading to different chemical properties and biological activities.
4-[(4-Methoxyphenyl)carbamothioyl]-1-propylpiperazin-1-ium: This compound features a piperazine ring instead of a bipiperidine core, resulting in distinct reactivity and applications.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)carbamothioyl]-4-piperidin-1-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2S/c1-25-16-7-5-15(6-8-16)21-18(26)22-13-9-19(10-14-22,17(20)24)23-11-3-2-4-12-23/h5-8H,2-4,9-14H2,1H3,(H2,20,24)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQCZSZOQGBNJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)N2CCC(CC2)(C(=O)N)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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